4-[(E)-{2-[(2-chlorophenyl)amino]-4-oxo-1,3-thiazol-5(4H)-ylidene}methyl]benzonitrile
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Overview
Description
4-[(E)-{2-[(2-chlorophenyl)amino]-4-oxo-1,3-thiazol-5(4H)-ylidene}methyl]benzonitrile is a complex organic compound that features a thiazole ring, a chlorophenyl group, and a benzonitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the nucleophilic addition reaction of (2-amino-4-(2-chlorophenyl)thiazol-5-yl)methanone with various substituted isocyanates or isothiocyanates in the presence of a base such as sodium hydroxide at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-[(E)-{2-[(2-chlorophenyl)amino]-4-oxo-1,3-thiazol-5(4H)-ylidene}methyl]benzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the thiazole ring and the chlorophenyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dimethylformamide (DMF), and catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.
Scientific Research Applications
4-[(E)-{2-[(2-chlorophenyl)amino]-4-oxo-1,3-thiazol-5(4H)-ylidene}methyl]benzonitrile has several scientific research applications:
Medicinal Chemistry: The compound’s thiazole ring is a common scaffold in drug design, making it a potential candidate for developing new pharmaceuticals with antimicrobial, antiviral, or anticancer properties.
Organic Synthesis: It can serve as an intermediate in the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.
Material Science: The compound’s unique structure may impart desirable properties to materials, such as enhanced stability or specific electronic characteristics.
Mechanism of Action
The mechanism of action of 4-[(E)-{2-[(2-chlorophenyl)amino]-4-oxo-1,3-thiazol-5(4H)-ylidene}methyl]benzonitrile involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, potentially inhibiting their activity or modulating their function. The chlorophenyl group may enhance the compound’s binding affinity to its targets, while the benzonitrile moiety can influence its overall pharmacokinetic properties.
Comparison with Similar Compounds
Similar Compounds
Sulfathiazole: An antimicrobial drug featuring a thiazole ring.
Ritonavir: An antiretroviral drug with a thiazole moiety.
Abafungin: An antifungal drug containing a thiazole ring.
Uniqueness
4-[(E)-{2-[(2-chlorophenyl)amino]-4-oxo-1,3-thiazol-5(4H)-ylidene}methyl]benzonitrile is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other thiazole-containing compounds
Properties
IUPAC Name |
4-[(E)-[2-(2-chlorophenyl)imino-4-oxo-1,3-thiazolidin-5-ylidene]methyl]benzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10ClN3OS/c18-13-3-1-2-4-14(13)20-17-21-16(22)15(23-17)9-11-5-7-12(10-19)8-6-11/h1-9H,(H,20,21,22)/b15-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVORLNGHZCNEPX-OQLLNIDSSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N=C2NC(=O)C(=CC3=CC=C(C=C3)C#N)S2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)N=C2NC(=O)/C(=C\C3=CC=C(C=C3)C#N)/S2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10ClN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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